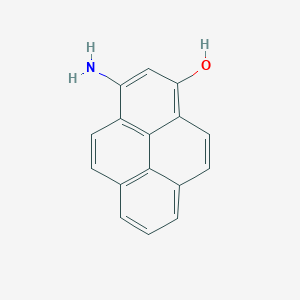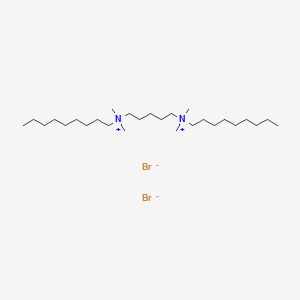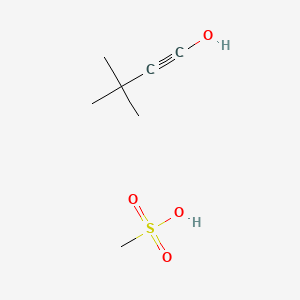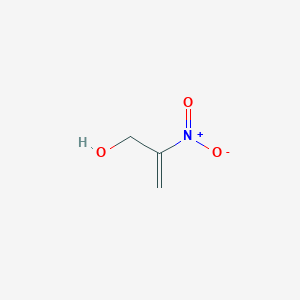
Tricosa-1,14-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tricosa-1,14-diene is an organic compound with the molecular formula C23H44 . It is a long-chain hydrocarbon with two double bonds located at the 1st and 14th positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tricosa-1,14-diene can be synthesized through various organic synthesis methods. One common approach involves the coupling of shorter hydrocarbon chains followed by selective hydrogenation and dehydrogenation steps to introduce the double bonds at the desired positions. The reaction conditions typically involve the use of catalysts such as palladium or nickel to facilitate the coupling and hydrogenation reactions .
Industrial Production Methods: In an industrial setting, this compound can be produced through the oligomerization of ethylene or other lower alkenes. This process involves the use of metal catalysts to form longer hydrocarbon chains, followed by selective dehydrogenation to introduce the double bonds. The reaction conditions are optimized to achieve high yields and purity of the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Tricosa-1,14-diene undergoes various chemical reactions, including:
Oxidation: The double bonds in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The double bonds can be reduced to form the corresponding saturated hydrocarbon using hydrogen gas in the presence of a metal catalyst.
Common Reagents and Conditions:
Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.
Reduction: Hydrogen gas with palladium or nickel catalysts.
Substitution: Halogens (e.g., chlorine, bromine) and hydrohalic acids (e.g., HCl, HBr).
Major Products Formed:
Epoxides and diols: from oxidation reactions.
Saturated hydrocarbons: from reduction reactions.
Halogenated derivatives: from substitution reactions.
Applications De Recherche Scientifique
Tricosa-1,14-diene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules. It is also used in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential role in biological systems, including its interactions with enzymes and cell membranes.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals, lubricants, and polymers
Mécanisme D'action
The mechanism by which tricosa-1,14-diene exerts its effects depends on the specific reaction or application. In chemical reactions, the double bonds act as reactive sites for various transformations. In biological systems, this compound may interact with enzymes or cell membranes, affecting their structure and function. The molecular targets and pathways involved vary depending on the specific context of its use .
Comparaison Avec Des Composés Similaires
Tricosa-1,14,17,20-tetraene: A compound with four double bonds, showing similar reactivity but with additional sites for chemical transformations.
Tricosa-3,6,9-triene: A compound with three double bonds, used in similar applications but with different reactivity patterns.
Uniqueness: Tricosa-1,14-diene is unique due to its specific placement of double bonds, which allows for selective reactions and applications. Its long hydrocarbon chain also provides unique physical properties, such as hydrophobicity and flexibility, making it suitable for various industrial and research applications .
Propriétés
Numéro CAS |
104899-38-9 |
|---|---|
Formule moléculaire |
C23H44 |
Poids moléculaire |
320.6 g/mol |
Nom IUPAC |
tricosa-1,14-diene |
InChI |
InChI=1S/C23H44/c1-3-5-7-9-11-13-15-17-19-21-23-22-20-18-16-14-12-10-8-6-4-2/h3,18,20H,1,4-17,19,21-23H2,2H3 |
Clé InChI |
KLQYEDATAKFWNK-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC=CCCCCCCCCCCCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Trimethyl{[(oxan-2-yl)sulfanyl]methyl}silane](/img/structure/B14328560.png)


![1-[(Propan-2-yl)oxy]bicyclo[4.2.2]deca-7,9-diene](/img/structure/B14328577.png)


![7,9-Dithiabicyclo[4.3.1]deca-2,4-diene](/img/structure/B14328589.png)

![3-[4-[4-(4-Pentylcyclohexyl)phenyl]phenyl]prop-2-enenitrile](/img/structure/B14328605.png)

![2-(Methylsulfanyl)-10-[3-(piperidin-1-YL)propyl]-10H-phenothiazine](/img/structure/B14328613.png)


![3-Methyl-1-phenyl-4-[(E)-phenyldiazenyl]-5-[(trimethylsilyl)oxy]-1H-pyrazole](/img/structure/B14328623.png)
